molecular formula C6H14N2 B1385194 (R)-1-Methyl-2-aminomethylpyrrolidine CAS No. 66411-53-8

(R)-1-Methyl-2-aminomethylpyrrolidine

Cat. No. B1385194
CAS RN: 66411-53-8
M. Wt: 114.19 g/mol
InChI Key: JUFKJRCMBLLXNH-ZCFIWIBFSA-N
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Description

(R)-1-Methyl-2-aminomethylpyrrolidine (R-1-MAMP) is an organic compound with a molecular formula of C5H12N2. It is a chiral, monocyclic, saturated amine and is a structural isomer of (S)-1-Methyl-2-aminomethylpyrrolidine (S-1-MAMP). R-1-MAMP is a versatile organic compound with a wide range of applications in the fields of medicine, biochemistry, and organic synthesis. It is used as an intermediate in the synthesis of many pharmaceuticals, as a catalyst in organic reactions, and as a reagent in various biochemical and physiological studies.

Scientific Research Applications

Platinum Complexes in Cancer Research

A study by Diakos et al. (2009) synthesized platinum(II) complexes using 2-aminomethylpyrrolidine ligands for cancer treatment. These complexes showed promising activity against ovarian cancer, providing a potential avenue for developing new anticancer drugs (Diakos et al., 2009).

DNA-binding Studies

Research by Diakos, Fenton, and Hambley (2006) investigated the binding of (R)-1-Methyl-2-aminomethylpyrrolidine to DNA. They found that the structure of the ligand affected the binding process, leading to the formation of multiple isomers, which is significant for understanding the interaction of such compounds with DNA (Diakos, Fenton, & Hambley, 2006).

Synthesis of Chiral Metal Complexes

Fenton et al. (1992) developed a new stereospecific N4 tetradentate ligand, N,N′-di(2-picolyl)-N′-methyl-2-aminomethylpyrrolidine, for metal complexes. These complexes, upon coordination with cobalt(III), showed distinct electronic absorption and chiroptical properties, which could be utilized in various fields of chemical research (Fenton et al., 1992).

Efficient Synthesis Methods

Zhao et al. (2006) described a high-yielding and practical synthesis method for (R)-2-methylpyrrolidine, a compound closely related to (R)-1-Methyl-2-aminomethylpyrrolidine. This method can be crucial for scalable production of such compounds (Zhao et al., 2006).

Antitumor Platinum Complexes

A study by Morikawa et al. (1991) synthesized and examined the antitumor activity and nephrotoxicity of platinum complexes, including (R)-2-aminomethylpyrrolidine. The findings contribute to the understanding of the efficacy and safety profile of these compounds in cancer treatment (Morikawa et al., 1991).

Glycine-Site NMDA Receptor Antagonist

Smith and Meldrum (1992) explored R-(+)-cis-beta-methyl-3-amino-1-hydroxypyrrolid-2-one, a molecule structurally similar to (R)-1-Methyl-2-aminomethylpyrrolidine, as a glycine-site NMDA receptor antagonist, showcasing its potential in treating neurological disorders (Smith & Meldrum, 1992).

Asymmetric Aldol Reactions in Water

Shen and Ji (2012) synthesized proline derivatives modified β-cyclodextrin, including (S)-2-aminomethylpyrrolidine, for asymmetric aldol reactions in water. Such reactions are fundamental in organic chemistry and can lead to the creation of various biologically active molecules (Shen & Ji, 2012).

properties

IUPAC Name

[(2R)-1-methylpyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFKJRCMBLLXNH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Methyl-2-aminomethylpyrrolidine

CAS RN

66411-53-8
Record name [(2R)-1-methylpyrrolidin-2-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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